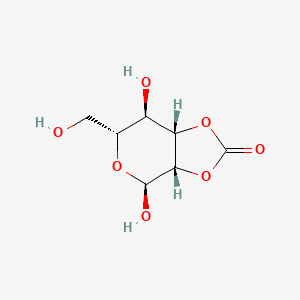

2,3-O-Carbonyl-A-D-mannopyranose

Description

Foundational Concepts of Carbohydrate Cyclic Carbonates in Organic Synthesis

Carbohydrates, often referred to as saccharides, are a major class of biomolecules that play vital roles in living organisms. youtube.com Their structures, rich in hydroxyl groups, provide a versatile platform for chemical modification. One such modification is the formation of cyclic carbonates, which are five-membered rings incorporating a carbonate group. These structures are synthesized from the reaction of a diol with a carbonylating agent. In the context of carbohydrates, this involves the reaction between adjacent hydroxyl groups and a suitable reagent to form a cyclic carbonate.

The formation of cyclic carbonates serves several key purposes in organic synthesis. Firstly, it acts as a protecting group strategy. The hydroxyl groups of carbohydrates are highly reactive, and selectively protecting them is a crucial step in the synthesis of complex carbohydrate-containing molecules. The cyclic carbonate can be introduced to protect a cis-diol, and its subsequent removal under specific conditions allows for the selective deprotection of those hydroxyls.

Secondly, cyclic carbonates are valuable intermediates for further chemical transformations. The carbonate moiety can be opened by various nucleophiles, leading to the formation of a range of functional groups. This reactivity allows for the introduction of diverse substituents onto the carbohydrate scaffold, paving the way for the synthesis of novel derivatives with unique properties.

The synthesis of cyclic carbonates from epoxides and carbon dioxide is considered a green and sustainable chemical process. nih.gov This method is 100% atom-efficient, meaning that all the atoms of the reactants are incorporated into the final product, minimizing waste. nih.gov The reaction is also thermodynamically favorable. nih.gov Propylene carbonate and ethylene (B1197577) carbonate are among the most commonly used cyclic carbonates and find applications as green solvents due to their low toxicity, biodegradability, and high boiling points. nih.gov

Significance of Mannopyranose Scaffolds in Advanced Chemical Research

Mannose, a C-2 epimer of glucose, is a monosaccharide that plays a crucial role in various biological processes, including cell-cell recognition, immune response, and protein glycosylation. Its unique stereochemistry makes the mannopyranose scaffold a valuable building block in the design and synthesis of biologically active molecules.

Mannopyranoside derivatives have been shown to target enzymes involved in bacterial peptidoglycan biosynthesis and fungal chitin (B13524) biosynthesis. nih.gov The structural modification of the mannopyranose skeleton has a significant impact on its biological activity. nih.gov For instance, native mannopyranose exhibits no antibacterial activity, but the attachment of certain acyl groups can enhance its efficacy. nih.gov

The development of antagonists for the mannose-binding lectin (MBL), a protein involved in the innate immune system, highlights the therapeutic potential of mannose-containing scaffolds. nih.gov Researchers have designed and synthesized glycomimetic MBL antagonists based on tetravalent dendron scaffolds presenting mannose derivatives. nih.gov These antagonists have shown a protective role against brain reperfusion damage after an ischemic stroke. nih.gov The optimization of these scaffolds, including the use of more robust linkers and modular synthesis approaches, has led to the development of more stable and potent MBL inhibitors. nih.gov

Furthermore, the 3,6-branched mannosyl trisaccharide has been identified as a significantly better ligand for mannose-specific binding proteins compared to mono- and linear oligomannosides. mdpi.com This has spurred synthetic efforts towards the efficient preparation of these complex structures, with 2,3-O-isopropylidene-α-d-mannopyranosides serving as key building blocks. mdpi.com

Research Trajectories and Contributions of 2,3-O-Carbonyl-α-D-mannopyranose

The specific compound, 2,3-O-Carbonyl-α-D-mannopyranose, combines the features of a cyclic carbonate and a mannopyranose scaffold. This unique combination makes it a subject of interest in several research areas.

Research on this compound and its derivatives often focuses on its utility as a synthetic intermediate. The cyclic carbonate at the C-2 and C-3 positions of the mannose ring enforces a specific conformation and provides a site for selective chemical modifications. The reactivity of the carbonate ring towards nucleophilic attack allows for the introduction of various functional groups at these positions, leading to the synthesis of novel mannose derivatives that are not easily accessible through other synthetic routes.

For example, the synthesis of α-D-mannopyranosyl-(1→2)-α-D-mannopyranose octaacetate has been reported, highlighting the use of mannoside derivatives in the preparation of disaccharides. nih.gov While the specific use of 2,3-O-Carbonyl-α-D-mannopyranose in this synthesis is not detailed, it represents the type of complex carbohydrate synthesis where such a protected intermediate could be valuable.

The study of 2,3-O-Carbonyl-α-D-mannopyranose also contributes to a deeper understanding of the influence of protecting groups on the reactivity and conformation of carbohydrates. The rigid cyclic carbonate can significantly alter the stereochemical outcome of glycosylation reactions, a fundamental process in the synthesis of oligosaccharides and glycoconjugates. By investigating the reactions of this compound, chemists can gain valuable insights into the factors that govern glycosidic bond formation.

While direct and extensive research specifically on 2,3-O-Carbonyl-α-D-mannopyranose is not as widely documented as for some other carbohydrate derivatives, its conceptual importance as a protected mannose building block is clear. Its study falls within the broader effort to develop efficient and stereoselective methods for the synthesis of complex carbohydrates and glycoconjugates with potential applications in medicine and biology.

Structure

3D Structure

Properties

IUPAC Name |

(3aS,4S,6R,7R,7aS)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPSKQDMZPNHOX-PQMKYFCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C2C(C(O1)O)OC(=O)O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)O)OC(=O)O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways to 2,3 O Carbonyl α D Mannopyranose

Phosgenation and Phosgene-Derivative Methodologies

The use of phosgene (B1210022) and its derivatives has been a long-standing method for the synthesis of carbonates, including cyclic carbonates of carbohydrates.

Evolution of Synthetic Strategies Involving Phosgene and its Analogs

Phosgene (COCl₂), a highly reactive and toxic gas, was historically a primary reagent for the synthesis of carbonates. wikipedia.orgamericanchemistry.com Its high reactivity allows for the efficient formation of the carbonyl bridge between vicinal diols, such as the 2- and 3-hydroxyl groups of a mannopyranose derivative. The reaction, known as phosgenation, involves the direct treatment of the diol with phosgene, often in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

Due to the extreme hazards associated with handling phosgene, safer alternatives, known as phosgene equivalents, were developed. sigmaaldrich.com These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.com Diphosgene is a liquid, and triphosgene is a solid, making them easier and safer to handle than gaseous phosgene. sigmaaldrich.com These reagents decompose in situ to generate phosgene under controlled conditions, thereby minimizing the risks of exposure. Another class of safer alternatives includes non-volatile reagents like carbonyldiimidazole (CDI), which is particularly effective in carbonylation reactions. sigmaaldrich.com

The evolution of these strategies reflects a continuous effort to mitigate the dangers of phosgene while retaining its synthetic utility. The development of solid and liquid phosgene surrogates has been a significant step forward in making carbonate synthesis more accessible and safer for laboratory and industrial applications. sigmaaldrich.com

Challenges and Methodological Refinements in Phosgene-Based Syntheses

Despite the development of safer alternatives, several challenges remain in phosgene-based syntheses. The primary concern is the inherent toxicity of phosgene and the byproducts generated during the reaction, such as hydrogen chloride. wikipedia.org The use of excess phosgene is often necessary to achieve high yields and prevent the formation of unwanted side products, further complicating handling and disposal. wikipedia.org

Methodological refinements have focused on several key areas. The use of phosgene substitutes like diphosgene and triphosgene is a major refinement, offering a safer way to generate phosgene in situ. sigmaaldrich.com However, the reactivity of these substitutes can be lower than that of phosgene itself, sometimes necessitating harsher reaction conditions. sigmaaldrich.com For instance, phosgene is noted to be significantly more reactive than triphosgene, allowing reactions to proceed at lower temperatures. sigmaaldrich.com

Carbon Dioxide (CO₂) Utilization for Sustainable Synthesis

The use of carbon dioxide (CO₂) as a C1 building block for chemical synthesis is a highly attractive and sustainable alternative to phosgene-based methods. researchgate.net This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock.

Direct Carbonylation of Mannopyranose Derivatives with CO₂

The direct carbonylation of mannopyranose derivatives with CO₂ to form 2,3-O-Carbonyl-α-D-mannopyranose represents a significant advancement in sustainable carbohydrate chemistry. This reaction typically involves the coupling of CO₂ with a suitable mannopyranose precursor possessing free vicinal diols at the C-2 and C-3 positions. researchgate.net The process often requires catalytic activation of the thermodynamically stable CO₂ molecule. mdpi.com

One notable approach involves a two-step synthesis from a commercially available mannopyranose derivative. researchgate.net This method utilizes CO₂ at room temperature and atmospheric pressure for the cyclic carbonation step, highlighting the potential for mild and efficient synthesis. researchgate.net The success of this direct carbonylation hinges on the development of effective catalytic systems.

Catalytic Systems and Mechanistic Insights (e.g., Organocatalysts, Metal Oxides)

A variety of catalytic systems have been explored for the fixation of CO₂ into organic molecules.

Organocatalysts: Homogeneous organocatalysts have gained significant attention due to their availability from renewable sources, affordability, and general stability. mdpi.com For the cycloaddition of CO₂ to epoxides, a related reaction for carbonate synthesis, organocatalysts like ammonium (B1175870) and phosphonium (B103445) salts have proven effective. mdpi.com More recently, multifunctional organocatalysts, such as those combining hydrogen bond donors with a co-catalyst, have been developed to facilitate CO₂ activation and fixation under mild conditions, including atmospheric pressure and temperatures below 100 °C. rsc.org For instance, perfluorinated triol scaffolds, in combination with tetrabutylammonium (B224687) iodide (TBAI) as a co-catalyst, have shown excellent activity for the conversion of epoxides to carbonates at atmospheric CO₂ pressure and moderate temperatures (30 to 80 °C). rsc.orgrsc.org The proposed mechanism involves the activation of the substrate through hydrogen bonding. rsc.org DFT-D3 studies have also challenged commonly accepted mechanisms, suggesting a polymerization-like mechanism for some multifunctional non-halide organocatalysts. nih.gov

Metal Oxides: Metal oxide catalysts, such as cerium oxide (CeO₂), have also been investigated for the synthesis of organic carbonates from CO₂ and alcohols. researchgate.net These heterogeneous catalysts are stable, easy to store, and can be readily separated from the reaction mixture. researchgate.netresearchgate.net In the context of carbohydrate chemistry, carbon-metal oxide composites have been synthesized by pyrolyzing carbohydrates with metal precursors, creating highly dispersed metal oxide nanoparticles on a carbon support. bohrium.com While not directly applied to 2,3-O-Carbonyl-α-D-mannopyranose synthesis in the reviewed literature, these materials show promise for catalytic applications in carbohydrate transformations. bohrium.com The mechanism of CO₂ activation on metal oxide surfaces often involves the interaction of CO₂ with basic sites on the catalyst.

The general mechanism for the cycloaddition of CO₂ to epoxides, which provides insight into carbonate formation, involves the initial opening of the epoxide ring by a nucleophile, followed by the insertion of CO₂, and subsequent ring closure to form the cyclic carbonate. mdpi.com

Optimized Reaction Conditions for High Yield and Selectivity

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of 2,3-O-Carbonyl-α-D-mannopyranose.

For CO₂-based syntheses, the choice of catalyst and solvent system is critical. For example, the synthesis of a D-mannose-based cyclic carbonate was successfully achieved at room temperature and atmospheric pressure, demonstrating the potential for highly efficient and mild reaction conditions. researchgate.net In other CO₂ fixation reactions, such as the conversion of epoxides, full conversion has been achieved at temperatures between 30 and 80 °C and at only 1 atmosphere of CO₂ using specific organocatalytic systems. rsc.org

The following table summarizes optimized conditions from related CO₂ utilization reactions, which can inform the synthesis of 2,3-O-Carbonyl-α-D-mannopyranose.

| Catalyst System | Substrate | Temperature (°C) | Pressure (atm) | Solvent | Co-catalyst/Additive | Yield/Conversion |

| Perfluorinated triol | Epoxide | 30-80 | 1 | - | TBAI | Full conversion |

| CeO₂ | Alcohol + CO₂ | 140 | 50 | - | 2-Cyanopyridine | High yield |

| TBD | Mannose derivative + CO₂ | Room Temp | 1 | - | 4-methylbenzyl alcohol | - |

This table is generated based on data from related reactions and provides a general overview of potential conditions.

The data indicates that with the appropriate catalytic system, high conversions and yields can be obtained under relatively mild and sustainable conditions, paving the way for greener synthetic routes to 2,3-O-Carbonyl-α-D-mannopyranose and other valuable carbohydrate derivatives.

Indirect CO2-Based Carbonylation Approaches

The use of carbon dioxide (CO2) as a C1 building block represents an environmentally benign approach to the synthesis of cyclic carbonates. researchgate.netfigshare.com In the context of producing derivatives of 2,3-O-Carbonyl-α-D-mannopyranose, indirect methods involving CO2 have been explored. One notable strategy involves a two-step synthesis from a commercially available mannopyranose derivative. researchgate.netfigshare.com This process begins with the protection of the hydroxyl groups at the 2 and 3 positions, often with an isopropylidene group. researchgate.net This initial step is crucial as it directs the subsequent carbonylation to the desired positions. researchgate.net

Following the protection, the cyclic carbonation is achieved using CO2 as a C1 synthon at room temperature and atmospheric pressure. researchgate.net This method has been successfully applied to synthesize a six-membered cyclic carbonate derived from D-mannose. researchgate.netfigshare.com The resulting monomer can then be used in ring-opening polymerization to produce polycarbonates with enhanced thermal properties. figshare.compolympart.com It is important to note that direct carbonylation attempts using CO2 over certain catalysts, such as CeO2, have proven unsuccessful, showing no conversion. polympart.com

Alternative Carbonyl-Source Mediated Syntheses (e.g., Urea-Based)

While CO2 presents a green option, other carbonyl sources have been investigated for the synthesis of cyclic carbonates on sugar scaffolds. Although direct urea-based synthesis of 2,3-O-Carbonyl-α-D-mannopyranose is not extensively detailed in the provided search results, the broader context of using alternative carbonylating agents is relevant. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) is a common reagent for such transformations, though it was reported to be unsuccessful in a particular synthesis of a mannose-based cyclic carbonate. polympart.com The exploration of various carbonyl sources is driven by the need for efficient and high-yielding protocols. These methods often compete with traditional routes that may employ more hazardous reagents like phosgene. researchgate.net The development of catalytic systems for the carbonylation of diols using non-toxic carbonyl sources remains an active area of research. researchgate.netunibo.it

Regioselective Formation of the 2,3-O-Carbonyl Moiety

The regioselective formation of the 2,3-O-carbonyl group on the mannopyranose ring is paramount for the synthesis of the target compound. This selectivity is typically achieved through the use of protecting groups on other hydroxyl functions of the sugar. A common strategy involves the protection of the 4- and 6-hydroxyl groups, often as a benzylidene acetal. nih.govmedchemexpress.comsynthose.com This leaves the 2- and 3-hydroxyl groups available for the subsequent carbonylation reaction.

The stereochemistry of the mannopyranose derivative itself can also influence the regioselectivity of the reaction. For instance, the cis-diol arrangement at the C-2 and C-3 positions of mannose facilitates the formation of the cyclic carbonate. The choice of protecting groups and reaction conditions plays a critical role in directing the carbonylation to the desired positions, thereby avoiding the formation of unwanted isomers. nih.gov

Synthetic Routes to Key Protected Mannopyranose Precursors for Carbonylation

The synthesis of appropriately protected mannopyranose precursors is a critical prerequisite for the successful and regioselective formation of the 2,3-O-carbonyl moiety. A widely used precursor is methyl 4,6-O-benzylidene-α-D-mannopyranoside. medchemexpress.com This compound can be synthesized from methyl α-D-mannopyranoside by reaction with benzaldehyde (B42025) in the presence of a Lewis acid catalyst like zinc chloride. orgsyn.orgresearchgate.net

Another key precursor is benzyl (B1604629) 4,6-O-benzylidene-α-D-mannopyranoside, which offers an alternative protecting group at the anomeric position. synthose.com The synthesis of this compound follows a similar principle of reacting benzyl α-D-mannopyranoside with benzaldehyde dimethyl acetal. nih.gov The resulting protected mannopyranosides serve as versatile starting materials, allowing for the selective carbonylation of the 2- and 3-hydroxyl groups to yield the desired 2,3-O-carbonyl-α-D-mannopyranose derivatives.

Data Tables

Table 1: Key Protected Mannopyranose Precursors

| Compound Name | Molecular Formula | Key Synthetic Application |

| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | C14H18O6 | Precursor for regioselective carbonylation at C-2 and C-3 positions. medchemexpress.com |

| Benzyl 4,6-O-benzylidene-α-D-mannopyranoside | C20H22O6 | Alternative precursor with a benzyl protecting group at the anomeric center. synthose.com |

| Phenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-α-d-mannopyranoside | C33H31FO5S | Intermediate in the synthesis of fluorinated mannose donors. nih.gov |

Chemical Transformations and Derivatizations of 2,3 O Carbonyl α D Mannopyranose

Ring-Opening Reactions of the 2,3-Cyclic Carbonate

The five-membered cyclic carbonate fused to the pyranose ring is a key functional group that dictates much of the reactivity of 2,3-O-Carbonyl-α-D-mannopyranose. Its reactions are primarily characterized by nucleophilic attack leading to ring-opening.

Reaction Mechanisms and Selectivity

The ring-opening of the 2,3-cyclic carbonate typically proceeds via a nucleophilic acyl substitution mechanism. Nucleophiles can attack the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate that subsequently collapses, cleaving one of the C-O bonds of the carbonate ring. The selectivity of this cleavage (i.e., whether the C2-O or C3-O bond breaks) is a critical aspect of its reactivity.

Studies on the aminolysis of cyclic carbonates show that the reaction is often catalyzed to proceed efficiently, as carbonates are generally less reactive than isocyanates. rsc.org The reaction with amines, for example, can be promoted by various catalysts to form hydroxy carbamates. rsc.org In the context of 2,3-O-Carbonyl-α-D-mannopyranose, this reaction offers a pathway to selectively introduce functional groups at either the C-2 or C-3 position. The regioselectivity of the attack is influenced by the reaction conditions and the nature of the nucleophile. For instance, Density Functional Theory (DFT) modeling of a related D-mannose based cyclic carbonate with nucleophiles like methanol (B129727) and isopropanol (B130326) has been used to evaluate the regioselectivity of the ring-opening reaction. bath.ac.uk Such reactions can also be achieved through electroreductive means, which involve the selective cleavage of a C(sp³)–O bond in the cyclic carbonate. rsc.org

The general mechanism for the base-catalyzed ring-opening with a nucleophile (Nu⁻) is depicted below:

Step 1: Nucleophilic attack on the carbonyl carbon.Step 2: Formation of a tetrahedral intermediate.Step 3: Ring-opening via cleavage of a C-O bond to yield a carbonate or carbamate (B1207046) derivative.Table 1: Ring-Opening Reactions of Cyclic Carbonates

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Amines | Organocatalysts (e.g., thiourea) | Hydroxy Urethanes (Carbamates) | rsc.org |

| Alcohols | Acid/Base Catalysis | Acyclic Carbonates | bath.ac.uk |

| Carbon Dioxide | Electroreduction | Dicarboxylic acids / β-hydroxy acids | rsc.org |

Impact of Ring Strain and Stereoelectronic Effects on Reactivity

The reactivity of the 2,3-cyclic carbonate is significantly influenced by both ring strain and stereoelectronic effects. The fusion of the five-membered carbonate ring to the six-membered pyranose ring introduces considerable strain. DFT studies have been employed to evaluate this ring strain by calculating the thermodynamics of isodesmic reactions. bath.ac.uk This inherent strain makes the carbonate susceptible to ring-opening reactions as a means of relief.

Glycosylation Reactions Utilizing 2,3-O-Carbonyl-α-D-mannopyranose as a Glycosyl Donor

In oligosaccharide synthesis, 2,3-O-Carbonyl-α-D-mannopyranose derivatives serve as important glycosyl donors. The cyclic carbonate group plays a critical role in controlling the stereochemical outcome of the glycosylation reaction.

Control of Anomeric Stereochemistry in Glycoside Formation

The formation of the glycosidic bond can result in two stereoisomers, known as anomers (α and β), at the anomeric carbon. numberanalytics.comwikipedia.org Controlling this stereoselectivity is a central challenge in carbohydrate synthesis. When derivatives of 2,3-O-Carbonyl-α-D-mannopyranose are used as glycosyl donors, they exhibit a strong tendency to form α-glycosides.

Table 2: Stereoselectivity in Glycosylation using 2,3-O-Carbonyl Protected Donors

| Glycosyl Donor | Acceptor Alcohol | Key Promoter/Activator | Major Product Anomer | Reference |

|---|---|---|---|---|

| S-phenyl 2,3-O-carbonyl-4,6-O-benzylidene-1-thia-α-D-mannopyranoside | Generic Alcohol (ROH) | Benzenesulfenyl triflate | α-mannoside | nih.gov |

| 2,3-O-carbonate protected glucosyl donor | Generic Alcohol (ROH) | Not specified | β-glucoside | nih.gov |

Role of the Cyclic Carbonate as a Non-Participating Protecting Group

Protecting groups in carbohydrate chemistry are classified as either "participating" or "non-participating" based on their ability to influence the stereochemical outcome of glycosylation through anchimeric assistance. Participating groups, such as an acyl group at C-2, can form a cyclic intermediate (e.g., an oxonium ion) that shields one face of the molecule, typically leading to the formation of 1,2-trans glycosides.

The 2,3-O-cyclic carbonate is a classic example of a non-participating protecting group. nih.gov It is conformationally rigid and cannot form a covalent intermediate with the anomeric center. Instead, its influence on stereoselectivity is primarily steric and electronic. The rigid carbonate ring locks the C-2 and C-3 positions, constraining the conformation of the pyranose ring. nih.gov This conformational constraint, rather than direct participation, is what dictates the facial selectivity of the incoming nucleophile (the acceptor alcohol). In the case of mannose donors, this conformational lock favors attack from the alpha face, leading to the observed high α-selectivity. nih.govnih.gov This mechanism is similar to that observed with other non-participating groups like oxazolidinones. nih.gov

Selective Functionalization at Unprotected Hydroxyl Groups

The structure of 2,3-O-Carbonyl-α-D-mannopyranose features unprotected hydroxyl groups at the C-4 and C-6 positions. This selective protection of the C-2 and C-3 hydroxyls makes the compound a valuable intermediate for the synthesis of more complex, specifically functionalized mannose derivatives. The differential reactivity of the primary C-6 hydroxyl and the secondary C-4 hydroxyl allows for regioselective modifications.

Standard reactions for alcohols, such as esterification and etherification, can be performed at these unprotected positions. libretexts.org For example, treatment with an acid chloride or anhydride (B1165640) in the presence of a base can selectively acylate the C-4 and C-6 hydroxyls. libretexts.org Similarly, ether formation can be achieved using an alkyl halide with a mild base like silver oxide. libretexts.org

The strategic use of a 2,3-di-O-protected mannoside building block allows for the synthesis of complex structures like branched oligosaccharides. mdpi.com For instance, the C-6 hydroxyl can be selectively reacted first, followed by modification at the C-4 position, or vice versa, depending on the reaction conditions and reagents employed. This step-wise functionalization is fundamental to the synthesis of mannose-containing glycans and glycoconjugates. mdpi.com

Table 3: Examples of Selective Functionalization at Unprotected Hydroxyls

| Target Hydroxyl(s) | Reagent | Reaction Type | Product Functional Group | Reference Principle |

|---|---|---|---|---|

| C-4 and C-6 | Acetic Anhydride, Pyridine | Esterification | Pentaacetate (if anomeric OH also reacts) | libretexts.org |

| C-4 and C-6 | Benzyl (B1604629) Bromide, Ag₂O | Etherification | Dibenzyl ether | libretexts.org |

| C-6 (selective) | Trityl Chloride, Pyridine | Etherification | C-6-O-Trityl ether | libretexts.org |

| C-4 and C-6 | p-Toluenesulfonyl chloride, Pyridine | Sulfonylation | Ditosylate | libretexts.org |

Synthesis of Complex Carbohydrate Structures via Carbonate Intermediates

The strategic use of carbonate protecting groups at the C-2 and C-3 positions of mannose derivatives has proven to be a powerful tool for the stereoselective synthesis of complex carbohydrate structures. The rigid 2,3-O-cyclic carbonate functionality plays a crucial role in directing the stereochemical outcome of glycosylation reactions, primarily favoring the formation of α-mannosidic linkages. This approach has been instrumental in the synthesis of various oligosaccharides and glycoconjugates.

The pioneering work in this area demonstrated that the use of a 2,3-O-carbonate protected mannosyl bromide donor leads to the formation of α-mannosides with high stereoselectivity. The cyclic carbonate group is strongly electron-withdrawing, which disfavors the formation of an oxocarbenium ion intermediate and reduces the likelihood of neighboring group participation from the C-2 position. This lack of participation prevents the formation of a 1,2-trans-glycoside, which would be the β-anomer in the case of mannose. Consequently, the reaction proceeds through a mechanism that results in the formation of the thermodynamically more stable α-glycoside.

Detailed research has explored the glycosylation of various alcohol acceptors using 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide as the glycosyl donor. These reactions, typically carried out under Koenigs-Knorr conditions with a silver carbonate promoter, consistently yield the corresponding α-mannosides in good to excellent yields. The high α-selectivity is maintained across a range of primary and secondary alcohol acceptors, highlighting the robustness of this methodology.

For instance, the reaction of 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide with simple primary alcohols like methanol and benzyl alcohol proceeds smoothly to afford the respective methyl and benzyl α-mannoside derivatives. The utility of this donor extends to more complex and sterically hindered secondary alcohols, such as cholesterol and various partially protected monosaccharide derivatives, consistently providing the desired α-linked disaccharides.

The table below summarizes the results of glycosylation reactions using 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide with a selection of glycosyl acceptors. The data illustrates the high yields and excellent α-stereoselectivity achieved, reinforcing the value of the 2,3-O-carbonate protecting group in the synthesis of complex carbohydrates.

| Glycosyl Acceptor | Product | Yield (%) | α:β Ratio |

|---|---|---|---|

| Methanol | Methyl 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranoside | 85 | Exclusively α |

| Benzyl alcohol | Benzyl 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranoside | 82 | Exclusively α |

| Cholesterol | Cholesteryl 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranoside | 75 | Exclusively α |

| Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside | Methyl O-(4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl)-(1→6)-2,3,4-tri-O-acetyl-α-D-glucopyranoside | 78 | Exclusively α |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | O-(4,6-Di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl)-(1→6)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 80 | Exclusively α |

Table of Compounds

| Compound Name | Structure |

|---|---|

| 2,3-O-Carbonyl-α-D-mannopyranose | [Insert Chemical Structure Here] |

| 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide | [Insert Chemical Structure Here] |

| Methanol | CH3OH |

| Benzyl alcohol | C6H5CH2OH |

| Cholesterol | C27H46O |

| Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside | [Insert Chemical Structure Here] |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | [Insert Chemical Structure Here] |

| Methyl 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranoside | [Insert Chemical Structure Here] |

| Benzyl 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranoside | [Insert Chemical Structure Here] |

| Cholesteryl 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranoside | [Insert Chemical Structure Here] |

| Methyl O-(4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl)-(1→6)-2,3,4-tri-O-acetyl-α-D-glucopyranoside | [Insert Chemical Structure Here] |

| O-(4,6-Di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl)-(1→6)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | [Insert Chemical Structure Here] |

Advanced Materials Applications: Polymers Derived from 2,3 O Carbonyl α D Mannopyranose

Ring-Opening Polymerization (ROP) of Mannopyranose-Derived Cyclic Carbonates

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers, such as those derived from mannopyranose, into high molecular weight polymers. figshare.com This technique allows for the synthesis of polycarbonates with well-defined architectures and properties.

Design Principles for Polymerizable Monomers

The ability of a cyclic carbonate monomer to undergo ROP is intrinsically linked to its ring strain. For mannopyranose-derived cyclic carbonates, the five-membered 1,3-dioxolane (B20135) rings can adopt various conformations, which influences their thermodynamic stability. researchgate.net An investigation comparing the polymerizability of five-membered cyclic carbonates derived from glucose, galactose, and mannose found that the mannose-based monomer, methyl 4,6-O-benzylidene-2,3-O-carbonyl-α-D-mannopyranoside (MBGM), did not polymerize under anionic conditions, unlike its glucose and galactose analogs. researchgate.net

This difference in reactivity is attributed to the stability of the carbonate ring. The ring-closing reactions of a corresponding mannopyranose-based hydroxycarbonate readily produced the cyclic carbonate, indicating its relative stability. researchgate.net Single-crystal X-ray analysis confirmed that the carbonate rings of the glucose and galactose derivatives possess higher angle strains than the mannose derivative, suggesting that the ring strain, a key driver for ROP, is increased when a five-membered cyclic carbonate is trans-fused to a pyranose ring. researchgate.net In contrast, six-membered cyclic carbonates derived from D-mannose have been successfully synthesized and polymerized. figshare.comnih.govresearchgate.net For instance, a monomer was created in two steps from a commercially available mannopyranose derivative, where protecting groups on the hydroxyls at the 2 and 3 positions allowed for precise cyclic carbonation. nih.gov The development of catalytic routes for coupling epoxides with CO2 has also opened new pathways to creating polymerizable six-membered bicyclic carbonates with diverse structures. nih.gov

Catalytic Systems for Controlled Polymerization (e.g., Organocatalysts)

The ROP of mannopyranose-derived cyclic carbonates can be effectively controlled using various catalytic systems, with organocatalysts emerging as a powerful alternative to metal-based initiators. figshare.comgoogle.com Organocatalysts offer advantages such as lower toxicity and higher selectivity. researchgate.netresearchgate.net

For a six-membered cyclic carbonate derived from D-mannose, the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), in the presence of an alcohol initiator like 4-methylbenzyl alcohol, facilitates rapid and controlled ROP at ambient temperatures. polympart.comfigshare.comresearchgate.net This system demonstrates features of a living polymerization, where the polymer molecular weight can be controlled by the monomer-to-initiator ratio and increases linearly with monomer conversion, while maintaining a narrow molecular weight distribution (Đ). polympart.com The effectiveness of such dual systems, often involving a (thio)urea cocatalyst and a base, has been demonstrated for a range of cyclic carbonate and lactone monomers. nsf.gov The base activates the alcohol initiator, while the cocatalyst activates the monomer through hydrogen bonding interactions. nsf.gov

The choice of catalyst and reaction conditions significantly impacts the polymerization kinetics and the properties of the resulting polymer.

Table 1: Organocatalytic ROP of a D-Mannose-Derived Six-Membered Cyclic Carbonate

| Entry | Initiator | Catalyst | [Monomer]/[Initiator] | Time (min) | Conversion (%) | Mn (kDa) | Đ |

|---|---|---|---|---|---|---|---|

| 1 | 4-MeBnOH | TBD | 25 | 5 | >99 | 5.3 | 1.15 |

| 2 | 4-MeBnOH | TBD | 50 | 10 | >99 | 10.5 | 1.15 |

| 3 | 4-MeBnOH | TBD | 100 | 20 | >99 | 19.8 | 1.18 |

| 4 | BnOH | DBU | 50 | 180 | 91 | 10.3 | 1.20 |

Data derived from studies on organocatalytic ROP of mannose-based cyclic carbonates. polympart.com

Regiochemical Control and Polymer Microstructure in ROP

Regiochemistry in the ROP of sugar-based cyclic carbonates is crucial as it dictates the polymer's microstructure and, consequently, its properties. During the ring-opening process, the carbonate linkage can be cleaved at different positions, leading to different constitutional isomers in the polymer backbone. For glucose-based five-membered cyclic carbonates, organocatalyzed ROP has been shown to result in regioirregularity. digitellinc.com Detailed 2D-NMR studies on these poly(d-glucose carbonate)s revealed a preference for the O3-to-O2 polymerization direction. digitellinc.com

In contrast, the ROP of a six-membered D-mannose-derived cyclic carbonate catalyzed by TBD indicated a head-to-tail regiochemistry. polympart.comfigshare.com This high regioregularity, supported by NMR spectroscopy and Density Functional Theory (DFT) calculations, is likely a consequence of the steric constraints imposed by the 2,3-O-isopropylidene protecting group on the mannose monomer. polympart.combath.ac.uk This level of control over the polymer microstructure is essential for producing materials with consistent and predictable properties.

Tailoring Polycarbonate Properties through Mannopyranose Structure

The inherent structure of the mannopyranose monomer, particularly its stereochemistry, provides a powerful tool for tailoring the final properties of the resulting polycarbonates.

Influence of Sugar Stereochemistry on Polymer Characteristics

The stereochemical configuration of the sugar monomer plays a significant role in determining the polymer's characteristics. The rigid cyclic structure of carbohydrates, when incorporated into a polymer backbone, can impart stiffness and restrict the rotation of the polymer chain. polympart.com This is particularly evident in polycarbonates derived from D-mannose. researchgate.net

The specific arrangement of substituents on the pyranose ring influences both polymerizability and the final polymer architecture. For example, the α- and β-anomers of a cyclic carbonate derived from 2-deoxy-d-ribose (B167953) exhibited vastly different polymerizabilities, a phenomenon rationalized by DFT calculations. researchgate.netrsc.org In the case of the D-mannose-derived polycarbonate, the preservation of the mannose stereochemistry results in a rigid polymer backbone. researchgate.net This inherent rigidity, a direct consequence of the sugar's structure, is a key factor contributing to the high glass transition temperatures observed in these materials. polympart.com

Thermal Properties and Mechanical Behavior of Mannose-Based Polycarbonates

Polycarbonates derived from D-mannose exhibit enhanced thermal properties compared to conventional aliphatic polycarbonates. polympart.com The rigidity imparted by the sugar ring leads to significantly higher glass transition temperatures (Tg).

Thermal analysis of a polycarbonate synthesized from a D-mannose derived six-membered cyclic carbonate revealed a high Tg of 128 °C. polympart.com This is substantially higher than the Tg values of many common aliphatic polycarbonates, which are often below room temperature. researchgate.net The high thermal stability is also reflected in the degradation temperature; thermogravimetric analysis (TGA) showed an onset of degradation at 285 °C for the mannose-based polycarbonate. polympart.com These materials demonstrate high-temperature resistance, making them suitable for applications requiring thermal stability. polympart.comfigshare.com While detailed mechanical properties of purely mannose-based polycarbonates are an area of ongoing research, studies on related sugar-based copolymers show that increasing the sugar content enhances the material's thermal degradability and Tg. rsc.org The structural rigidity and strong intermolecular interactions are expected to result in materials with high strength and modulus. mdpi.comrsc.org

Table 2: Thermal Properties of a D-Mannose-Based Polycarbonate

| Polymer | Mn (kDa) | Đ | Tg (°C) | Td, 5% (°C) |

|---|---|---|---|---|

| Poly(mannose carbonate) | 19.8 | 1.18 | 128 | 285 |

Data obtained from thermal analysis of poly(1-O-methyl-2,3-O-isopropylidene-α-D-mannopyranoside-4,6-carbonate). polympart.com

Post-Polymerization Modification and Functionalization Strategies

Post-polymerization modification is a critical and versatile strategy for tailoring the properties of polymers derived from 2,3-O-Carbonyl-α-D-mannopyranose. This approach allows for the introduction of a wide array of functional groups onto the polymer backbone, enabling the fine-tuning of its physical, chemical, and biological characteristics without altering the fundamental polymer structure established during initial synthesis. nih.gov The inherent chemical structure of the repeating mannose unit, particularly the presence of hydroxyl groups after deprotection, provides reactive handles for a variety of chemical transformations. polympart.comresearchgate.net These modifications are instrumental in designing advanced materials for specialized applications, including targeted drug delivery and biomedical devices. researchgate.netfigshare.com

The primary sites for functionalization on poly(α-D-mannopyranose carbonate) are the hydroxyl groups on the sugar rings. These groups can be readily converted into other functionalities, serving as anchor points for bioconjugation or for molecules that impart desired properties such as hydrophilicity, specific ligand-receptor binding, or responsiveness to environmental stimuli.

One of the most powerful sets of reactions for post-polymerization modification is "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a premier example of click chemistry used for polymer functionalization. It involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), a reaction that proceeds with high yield under mild, often aqueous, conditions. nih.gov

To utilize this strategy, the mannose-containing polymer must first be appended with either azide or alkyne functionalities. This is typically achieved by modifying the hydroxyl groups of the mannose units. For instance, the hydroxyl groups can be converted to azides through a two-step process involving tosylation followed by nucleophilic substitution with sodium azide. Alternatively, they can be esterified with an alkyne-bearing carboxylic acid. Once the polymer is "armed" with these clickable handles, a variety of molecules (e.g., fluorescent dyes, targeting ligands, therapeutic agents) possessing the complementary functional group can be attached. nih.govnih.gov

Research on other functional polymers has demonstrated the effectiveness of this approach. For example, polymers designed for siRNA delivery have been successfully functionalized with mannose by clicking an alkyne-functionalized mannose onto an azide-bearing polymer backbone. nih.gov This strategy enhances the targeting of cells that overexpress mannose receptors, such as certain types of macrophages. nih.gov The reaction conditions are optimized to maximize conjugation efficiency while minimizing potential cytotoxicity from the copper catalyst. nih.gov

| Parameter | Details | Purpose | Source |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable triazole linkage between an azide and an alkyne. | nih.gov |

| Polymer Precursor | Polymer with pendant azide or alkyne groups | The polymer backbone is prepared for conjugation. | nih.govnih.gov |

| Functional Moiety | Molecule with complementary alkyne or azide group | The molecule to be attached (e.g., targeting ligand, drug). | nih.gov |

| Catalyst System | Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) | Generates the active Cu(I) catalyst in situ, enabling the reaction in aqueous and alcoholic solvents. | nih.gov |

| Solvent | Aqueous buffers, alcohols, or mixtures | Provides a biocompatible reaction medium. | nih.gov |

Table 1: Key Components and Conditions for CuAAC Post-Polymerization Modification. This interactive table summarizes the essential elements of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strategy for functionalizing polymers.

Functionalization via Hydroxyl Group Chemistry

Beyond click chemistry, the hydroxyl groups on the mannose units can be functionalized through more traditional organic reactions. These methods provide a direct route to alter the polymer's properties.

Esterification and Etherification: The hydroxyl groups can be reacted with activated carboxylic acids (or acyl chlorides) to form esters or with alkyl halides under basic conditions to form ethers. This allows for the attachment of a vast range of side chains, which can control the polymer's solubility, thermal properties, and hydrophobicity.

Introduction of Charged Groups: The introduction of charged moieties is crucial for many biomedical applications.

Anionic Groups: Reaction with anhydrides, such as succinic anhydride (B1165640), introduces carboxylic acid groups. At physiological pH, these groups are deprotonated, imparting a negative charge to the polymer.

Cationic Groups: A multi-step synthesis can introduce primary amine groups, which can then be quaternized to create permanently positively charged quaternary ammonium (B1175870) groups. Alternatively, polymers containing primary or secondary amines can be protonated in acidic conditions to become cationic. nih.gov This positive charge is key for complexing with negatively charged biomolecules like siRNA or DNA to form polyplexes for gene delivery. nih.gov

| Functional Group | Method of Introduction | Resulting Property / Application | Source |

| Carboxylic Acid | Reaction of hydroxyl groups with cyclic anhydrides (e.g., succinic anhydride). | Introduces negative charge; useful for modulating solubility and biocompatibility. | |

| Quaternary Ammonium | Multi-step conversion of hydroxyls to amines, followed by quaternization. | Introduces permanent positive charge; enables electrostatic interaction with nucleic acids for gene delivery. | nih.gov |

| Poly(ethylene glycol) (PEG) | Etherification or esterification with a PEG derivative. | Increases hydrophilicity and circulation time in vivo ("stealth" effect). | nih.gov |

| Targeting Ligand (e.g., Folic Acid, Peptides) | Covalent attachment to hydroxyl groups via a linker using esterification or click chemistry. | Provides specific binding to cell surface receptors for targeted delivery. | nih.gov |

Table 2: Examples of Functional Groups Introduced via Post-Polymerization Modification. This interactive table outlines various functional groups that can be attached to the polymer backbone, the common methods for their introduction, and their impact on the polymer's properties and potential applications.

These post-polymerization modification strategies transform the basic mannose-derived polycarbonate into a highly adaptable platform. By carefully selecting the functional groups to be introduced, researchers can develop sophisticated materials engineered for high-performance roles in advanced biomedical and materials science applications. polympart.comfigshare.com

Conformational and Stereochemical Analysis of 2,3 O Carbonyl α D Mannopyranose and Its Derivatives

Preferred Conformations of the Mannopyranose Ring System

The unsubstituted α-D-mannopyranose ring typically adopts a 4C1 chair conformation in solution. In this arrangement, the bulky hydroxymethyl group at C5 assumes an equatorial position, minimizing steric strain. However, the fusion of a five-membered carbonate ring across the C2 and C3 positions introduces significant conformational constraints.

Studies on analogous structures, such as 2,3-O-isopropylidene-α-D-mannopyranosides, have shown that the presence of a fused ring at these positions can lead to a distortion of the ideal chair conformation. While the 4C1 chair is often still the most stable form, other conformations, including skew-boat and envelope forms, can become more accessible energetically. The exact conformational equilibrium is a delicate balance of steric and electronic effects imposed by the fused ring and the other substituents on the pyranose ring.

Structural Impact of the Fused 2,3-Cyclic Carbonate Ring System

The five-membered 2,3-cyclic carbonate ring is nearly planar, and its fusion to the six-membered mannopyranose ring introduces considerable strain. This strain primarily manifests as a flattening of the pyranose ring in the vicinity of the fusion, pulling the C2 and C3 atoms closer to a coplanar arrangement. This distortion has a cascading effect on the entire ring, altering bond angles and dihedral angles from those observed in an unconstrained mannopyranose.

This structural perturbation significantly influences the orientation of the substituents on the pyranose ring. The axial and equatorial positions, which are clearly defined in a perfect chair conformation, become distorted. This can have profound consequences for the molecule's reactivity, as the accessibility of hydroxyl groups and the stereoelectronic environment around the anomeric center are altered.

Comparative Stereochemical Studies with Other Hexopyranose Cyclic Carbonates

Comparing the stereochemistry of 2,3-O-Carbonyl-α-D-mannopyranose with that of cyclic carbonates derived from other hexopyranoses, such as glucose, highlights the importance of the inherent stereochemistry of the parent sugar. For instance, in D-glucose, the hydroxyl groups at C2, C3, and C4 are all in an equatorial orientation in the preferred 4C1 chair conformation. The formation of a 2,3-cyclic carbonate in glucose would force the C2 and C3 hydroxyls into a cis-relationship, which is not their natural configuration, leading to even greater ring distortion than in mannose, where the C2 hydroxyl is axial.

The stereochemical outcome of reactions involving these cyclic carbonates is also highly dependent on the parent sugar. The facial bias created by the fused ring system can direct the approach of reagents, leading to highly stereoselective transformations.

Table 1: Comparison of Stereochemical Features in Hexopyranose 2,3-Cyclic Carbonates

| Feature | 2,3-O-Carbonyl-α-D-mannopyranose | 2,3-O-Carbonyl-α-D-glucopyranose |

| Parent Sugar C2-OH Orientation | Axial | Equatorial |

| Parent Sugar C3-OH Orientation | Equatorial | Equatorial |

| Relative Orientation for Carbonate | cis-diaxial/equatorial (distorted) | cis-diequatorial (distorted) |

| Predicted Ring Strain | High | Very High |

| Expected Conformational Distortion | Significant flattening of the pyranose ring | Severe distortion from chair conformation |

Computational Chemistry for Elucidating Conformational Landscapes and Strain

Computational chemistry has emerged as a powerful tool for investigating the complex conformational landscapes of modified carbohydrates like 2,3-O-Carbonyl-α-D-mannopyranose. nih.gov Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the exploration of potential energy surfaces and the identification of low-energy conformations. nih.gov

These computational studies can provide detailed insights into the energetic penalties associated with ring distortion and steric interactions. By calculating the strain energy of the fused ring system, chemists can predict the most likely conformations and understand the factors that govern their relative stabilities. For example, calculations can quantify the increase in strain energy when moving from a relaxed chair conformation to the distorted conformations enforced by the cyclic carbonate. This information is invaluable for rationalizing experimental observations and for designing new carbohydrate-based structures with desired properties. Computational models can also predict NMR parameters, such as coupling constants and nuclear Overhauser effects, which can then be compared with experimental data to validate the predicted conformations.

State of the Art Analytical Techniques for Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including complex carbohydrates, in solution. acs.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The structural elucidation of 2,3-O-Carbonyl-α-D-mannopyranose relies heavily on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be reliably predicted based on the known chemical shifts of its constituent functional groups and data from closely related structures.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their local environment, and their coupling relationships with neighboring protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type. The presence of the rigid 2,3-carbonate ring significantly influences the chemical shifts and coupling constants of the protons on the pyranose ring compared to native mannose. The carbonate carbonyl carbon itself would present a characteristic signal in the ¹³C NMR spectrum in the range of 150-160 ppm. rsc.orgresearchgate.net

Predicted NMR Data for 2,3-O-Carbonyl-α-D-mannopyranose

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|---|

| C=O | - | ~155 | Typical range for a cyclic carbonate carbonyl carbon. rsc.org |

| 1 | ~5.3 - 5.5 | ~95 - 100 | Anomeric proton (H-1) in α-mannopyranosides is typically downfield. The C-1 signal is in the anomeric region. |

| 2 | ~4.7 - 4.9 | ~75 - 80 | H-2 is deshielded due to attachment to the carbonate ring. C-2 is shifted downfield by the carbonate. |

| 3 | ~4.9 - 5.1 | ~76 - 81 | H-3 is also deshielded by the carbonate ring. C-3 is similarly affected. |

| 4 | ~4.0 - 4.2 | ~68 - 72 | Represents a typical chemical shift for a ring proton adjacent to a hydroxyl group in a pyranose. |

| 5 | ~4.1 - 4.3 | ~72 - 76 | Shift is influenced by the ring oxygen and the C-6 hydroxymethyl group. |

| 6 | ~3.7 - 3.9 | ~61 - 65 | Typical range for an exocyclic hydroxymethyl group (CH₂OH) in a pyranose. doi.orgmdpi.com |

2D NMR Spectroscopy:

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 2,3-O-Carbonyl-α-D-mannopyranose, it would show correlations between adjacent protons on the pyranose ring (e.g., H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. rsc.org It would be used to definitively assign each proton signal to its corresponding carbon atom on the pyranose ring (e.g., H-1 to C-1, H-2 to C-2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between carbons and protons. It is invaluable for identifying quaternary carbons and linking different spin systems. For this molecule, HMBC would show a crucial correlation from H-2 and H-3 to the carbonate carbonyl carbon (C=O), confirming the position of the cyclic carbonate ring. Correlations from H-1 to C-5 would also confirm the pyranose ring structure.

Dynamic Nuclear Polarization (DNP) is a sensitivity-enhancement technique in solid-state NMR (ssNMR) that can boost signal intensities by several orders of magnitude. This is achieved by transferring the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation at cryogenic temperatures.

While NMR is a powerful tool, it suffers from inherently low sensitivity, especially for nuclei like ¹³C. DNP-enhanced NMR addresses this limitation, making it possible to analyze samples at low concentrations or to acquire spectra much more rapidly. Although specific applications to 2,3-O-Carbonyl-α-D-mannopyranose are not documented, DNP-NMR is increasingly used for the structural analysis of complex carbohydrates and polysaccharides. Its application could enable detailed solid-state structural studies of this compound or polymers derived from it, providing insights into conformation and intermolecular interactions that are inaccessible by solution-state NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For 2,3-O-Carbonyl-α-D-mannopyranose (C₇H₁₀O₇), the expected monoisotopic mass is 206.0376 g/mol .

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used. The fragmentation of this molecule under MS conditions would be expected to follow pathways characteristic of both cyclic carbonates and pyranose sugars. nih.gov

Expected Fragmentation Pathways:

Loss of Carbon Dioxide: A primary and highly characteristic fragmentation would be the loss of the carbonate group as CO₂ (44 Da), leading to a significant fragment ion at m/z ≈ 162.

Ring Cleavage: The pyranose ring itself can fragment. Following the Domon-Costello nomenclature for glycan fragmentation, various cross-ring cleavages (A- and X-type ions) and glycosidic bond-like cleavages (B- and Y-type ions, though there's no glycosidic bond) can occur, leading to a series of fragment ions corresponding to the loss of C₂H₄O₂, CH₂O, and other neutral fragments. nih.gov

Dehydration: Loss of one or more water molecules (18 Da) from the free hydroxyl groups is a common fragmentation pathway for alcohols and carbohydrates.

Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Proposed Fragment Identity |

|---|---|

| 206 | [M]⁺ (Molecular Ion) |

| 162 | [M - CO₂]⁺ |

| 144 | [M - CO₂ - H₂O]⁺ |

| 126 | [M - CO₂ - 2H₂O]⁺ |

| 116 | Fragment from pyranose ring cleavage (e.g., ¹,⁵X-type) |

| 86 | Fragment from retro-Diels-Alder type cleavage |

Chromatographic Separations and Analysis

Chromatographic techniques are indispensable for verifying the purity of synthesized 2,3-O-Carbonyl-α-D-mannopyranose and for analyzing mixtures during its synthesis or subsequent reactions.

HPLC is the premier method for the separation and quantification of non-volatile or thermally unstable compounds in a liquid mobile phase. nih.gov Due to the high polarity of 2,3-O-Carbonyl-α-D-mannopyranose, specific HPLC modes are required for effective analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds. It uses a polar stationary phase (like silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This would be an ideal mode for analyzing the target compound. thermofisher.com

Reversed-Phase (RP) HPLC with Derivatization: While standard RP-HPLC (using a non-polar C18 column) is not effective for such a polar analyte, derivatization can be employed. Reacting the carbohydrate with a hydrophobic, UV-active agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) makes it less polar and easily detectable by a UV detector, allowing for separation on a C18 column. clemson.edu

Detection is typically achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD), as carbohydrates lack a strong UV chromophore. thermofisher.com

Typical HPLC Conditions for Analysis

| Parameter | HILIC Method | Reversed-Phase (after Derivatization) |

|---|---|---|

| Stationary Phase | Amide or Silica-based HILIC column | C18 or C8 column |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | ELSD, CAD, or RID | UV/Vis or Diode Array Detector (DAD) |

| Application | Purity assessment, analysis of polar mixtures | Quantification, analysis of complex mixtures |

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Carbohydrates like 2,3-O-Carbonyl-α-D-mannopyranose are non-volatile due to their multiple polar hydroxyl groups and cannot be analyzed directly by GC. ajrsp.com Therefore, a derivatization step is mandatory to convert the polar -OH groups into volatile, thermally stable functional groups. restek.comnih.gov

The most common derivatization strategy for carbohydrates is silylation . This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI), often in a solvent like pyridine. This reaction replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. ajrsp.com The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC, typically with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS). nih.gov The GC-MS approach provides both retention time data for quantification and a mass spectrum for definitive identification of the derivatized analyte.

Ion Chromatography (IC) for Specialized Carbohydrate Analysis

Ion chromatography (IC) has emerged as a powerful technique for the analysis of carbohydrates, including cyclic structures like 2,3-O-Carbonyl-α-D-mannopyranose. nih.gov While carbohydrates are not ionic by nature, they can be converted to ionic forms, enabling their separation and detection using IC. nih.gov This technique is particularly useful for the determination of a wide range of anions and cations, both organic and inorganic. nih.gov

The separation of sugars via IC can be achieved through several mechanisms, including ion exchange, gel filtration, adsorption, and distribution. nih.gov Historically, gel filtration was one of the initial methods used for carbohydrate separation, although it suffered from long retention times and limited resolution. nih.gov Modern IC methods, particularly high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), have significantly improved the analysis of carbohydrates.

In the context of analyzing compounds structurally related to 2,3-O-Carbonyl-α-D-mannopyranose, IC is frequently employed for the determination of various ionic species that may be present in a sample matrix. For instance, in food analysis, IC is used to quantify polyphosphates and citrate (B86180) in seafood. lcms.cz While not a direct analysis of the target compound, this demonstrates the capability of IC to separate and quantify related ionic substances in complex samples.

The general workflow of an IC analysis involves the separation of analytes on a column containing an ion-exchange resin as the stationary phase, with an electrolyte solution serving as the eluent. shimadzu.com The most common detector is an electrical conductivity detector due to its high sensitivity and selectivity. shimadzu.com

A typical IC setup for carbohydrate analysis would involve:

| Component | Description |

| Eluent | A hydroxide-selective eluent is often used for the separation of polyphosphates and other anions. lcms.cz |

| Column | Anion-exchange columns, such as the Dionex IonPac™ series, are commonly employed for separating anionic species. lcms.cz |

| Detection | Suppressed conductivity is a common detection method. lcms.cz |

| Sample Preparation | This may involve dilution, extraction, and filtration to ensure the sample is suitable for injection into the IC system. lcms.cz |

While direct IC analysis of 2,3-O-Carbonyl-α-D-mannopyranose is not extensively documented in readily available literature, the principles of carbohydrate analysis by IC suggest its applicability, particularly for purity assessments and the analysis of ionic impurities.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), a type of Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgyoutube.com This method separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgyoutube.com Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. youtube.com

In the context of research involving 2,3-O-Carbonyl-α-D-mannopyranose, GPC/SEC would be instrumental in characterizing polymers synthesized using this mannose derivative as a monomer or part of a larger repeating unit. The technique allows for the determination of key parameters such as number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ), which is a measure of the breadth of the molecular weight distribution. wikipedia.org

The instrumentation for GPC is similar to other high-performance liquid chromatography (HPLC) systems and typically includes a pump, an injector, a column packed with porous gel beads, and a detector. wikipedia.org

| Parameter | Description |

| Stationary Phase | Porous gel beads with a specific pore size distribution are packed into the column. youtube.com |

| Mobile Phase | The choice of solvent is critical and must be compatible with both the polymer and the stationary phase. youtube.com Organic solvents are common for synthetic polymers. wikipedia.org |

| Detector | A variety of detectors can be used, with refractive index (RI) detectors being common for their universal response to polymers. |

| Calibration | The system is calibrated using polymer standards of known molecular weight to create a calibration curve of elution volume versus log(molecular weight). |

While specific GPC/SEC data for polymers derived directly from 2,3-O-Carbonyl-α-D-mannopyranose is not prevalent in the provided search results, the application of this technique is a standard and essential step in the characterization of any resulting polymeric materials. It provides crucial information about the success of the polymerization reaction and the physical properties of the resulting polymer.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled for determining the absolute stereochemistry and solid-state conformation of molecules.

In the study of carbohydrates and their derivatives, such as 2,3-O-Carbonyl-α-D-mannopyranose, X-ray crystallography plays a crucial role in confirming the stereochemical integrity of the molecule and understanding its conformational preferences in the solid state. For instance, studies on the related 2,3-O-carbonate protected rhamnopyranosides have utilized X-ray crystallography to show that the pyranose ring adopts a conformation that deviates significantly from a standard chair conformation, approaching a half-chair. nih.gov This type of detailed structural information is vital for understanding the reactivity and selectivity observed in glycosylation reactions involving such protected manno- and rhamnopyranosyl donors. nih.gov

The process of X-ray crystallography involves the following key steps:

Crystal Growth: A high-quality single crystal of the compound of interest is required.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is recorded by a detector.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. This model is then refined to best fit the experimental data.

While a specific crystal structure for 2,3-O-Carbonyl-α-D-mannopyranose was not found in the provided search results, the Cambridge Structural Database is a repository for such data. bondxray.org The determination of its crystal structure would provide definitive proof of its molecular geometry, including bond lengths, bond angles, and torsional angles, offering invaluable insights into its chemical behavior.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

For 2,3-O-Carbonyl-α-D-mannopyranose, IR and Raman spectroscopy would be essential for confirming the presence of key functional groups. The most prominent of these is the cyclic carbonate group.

Infrared (IR) Spectroscopy

The IR spectrum of a compound provides a "fingerprint" based on the absorption of infrared radiation. The carbonyl (C=O) stretching vibration is particularly intense and its position in the spectrum is sensitive to its chemical environment. spectroscopyonline.com

Key expected IR absorptions for 2,3-O-Carbonyl-α-D-mannopyranose include:

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H (hydroxyl) | 3500-3200 (broad) | Due to the free hydroxyl groups on the sugar ring. pw.edu.pl |

| C=O (carbonate) | ~1840-1815 and ~1775-1740 | Cyclic carbonates typically show two C=O stretching bands. The five-membered ring structure of the carbonate in this compound would likely lead to a higher frequency absorption compared to a standard ketone. pg.edu.pl |

| C-O (ether/alcohol) | 1150-1000 | A complex region with multiple strong bands characteristic of the carbohydrate backbone. pw.edu.pl |

| C-H (alkane) | ~2900 | Stretching vibrations of the C-H bonds on the pyranose ring. |

The absence of a carbonyl band in the typical range for acyclic ketones or aldehydes (around 1715 cm⁻¹) would support the cyclic structure of the sugar. pw.edu.pllibretexts.org

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often makes Raman a better technique for observing symmetric, non-polar bonds.

Perspectives and Future Research Directions

Innovations in Green Synthetic Methodologies for Sugar Carbonates

The synthesis of sugar carbonates has traditionally relied on hazardous reagents like phosgene (B1210022), often resulting in low yields and significant environmental concerns. gjar.org The future of carbohydrate chemistry is rooted in green, sustainable processes. Research is increasingly focused on replacing these toxic chemicals with benign alternatives like carbon dioxide (CO₂), which serves as an inexpensive and non-toxic C1 building block. acs.orgrsc.org

Innovations are centered on the direct carbonylation of diols using CO₂ under mild conditions, such as low pressures and room temperature, which represents a safer and more efficient pathway. rsc.org Scientists have successfully developed processes that add CO₂ to sugars at low pressures and ambient temperatures, avoiding toxic inputs entirely. bath.ac.uk The development of novel catalytic systems is crucial to this endeavor. For instance, the use of zinc catalysts with N-donor ligands and dehydrating agents like calcium carbide has shown promise in the synthesis of cyclic carbonates from diols and CO₂. rsc.org These green methodologies not only improve the safety and sustainability of the synthesis of compounds like 2,3-O-Carbonyl-α-D-mannopyranose but also align with the growing demand for environmentally friendly chemical production. researchgate.netrsc.org

Table 1: Comparison of Synthetic Routes for Sugar Carbonates

| Feature | Traditional Phosgenation Route | Green CO₂ Route |

|---|---|---|

| Carbonyl Source | Highly toxic phosgene or its derivatives. gjar.org | Carbon Dioxide (CO₂). acs.orgbath.ac.uk |

| Reagents/Catalysts | Often requires excess pyridine. gjar.org | Organocatalysts (e.g., TBD), metal catalysts (e.g., Zinc, Antimony), dehydrating agents. acs.orgrsc.orgresearchgate.net |

| Reaction Conditions | Often harsh conditions required. | Low pressure and room/moderate temperature. acs.orgrsc.org |

| Byproducts | Toxic and corrosive byproducts. | Often water, which can be removed. rsc.org |

| Yield | Can be very low (e.g., <5%). gjar.org | Generally high yields. rsc.orgresearchgate.net |

| Safety Profile | Hazardous, involves toxic gas. gjar.orgbath.ac.uk | Significantly safer process. bath.ac.uk |

Expanding the Scope of Reactivity and Selective Transformations

The 2,3-O-carbonyl constraint on the mannopyranose ring imparts unique reactivity, making it a valuable building block for complex chemical synthesis. The carbonate group can act as a protecting group that can be removed under specific conditions, but its primary interest lies in its ability to undergo ring-opening reactions.

Future research will likely focus on exploiting this reactivity for more complex molecular architectures. For example, derivatives like 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide have been used in condensation reactions to form α-D-linked disaccharides, demonstrating the utility of this scaffold in oligosaccharide synthesis. nih.gov The development of highly selective catalysts will be key to controlling these transformations, allowing for the targeted synthesis of complex glycans and glycoconjugates. researchgate.net Furthermore, the functional groups on the sugar backbone (the primary and secondary hydroxyls) offer sites for modification, such as "click" reactions, enabling the attachment of various functionalities to the core structure before or after a transformation. rsc.orgbiosynth.com

Development of Novel Biomaterials and Polymer Architectures

A significant area of future research for 2,3-O-Carbonyl-α-D-mannopyranose is its use as a monomer in ring-opening polymerization (ROP) to create novel polycarbonates. acs.org Sugar-based polymers are highly attractive for biomedical applications due to their potential biocompatibility and biodegradability. bath.ac.uk Unlike many petroleum-based plastics, these materials can be designed to degrade back into their natural sugar and CO₂ components via enzymatic action. bath.ac.uk

Research has demonstrated that cyclic carbonates derived from sugars like D-mannose and 2-deoxy-D-ribose (B167953) can be polymerized to form materials with enhanced thermal properties, such as higher glass transition temperatures, when compared to traditional aliphatic polycarbonates. acs.orgrsc.org The inherent chirality and rigidity of the sugar unit can be used to control the physical properties of the resulting polymer. acs.org

Future work will expand on creating advanced polymer architectures, such as block copolymers. rsc.org By combining a polycarbonate block derived from a sugar carbonate with another polymer block, amphiphilic copolymers can be synthesized. These materials can self-assemble in aqueous solutions to form functional nanostructures like micelles or vesicles, which are of interest for drug delivery and other biomedical applications. rsc.org

Table 2: Research Findings on Polymers from Sugar-Based Cyclic Carbonates

| Monomer Source | Polymerization Method | Key Findings & Polymer Properties | Reference |

|---|---|---|---|